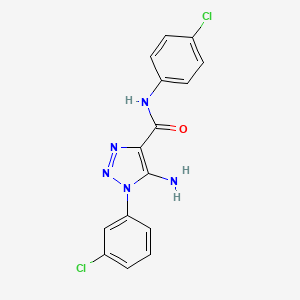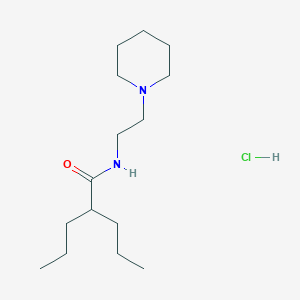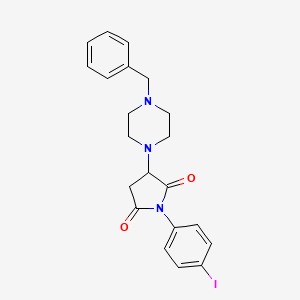![molecular formula C13H10N2O4S B4885243 [PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE](/img/structure/B4885243.png)
[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE
Übersicht
Beschreibung
[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE is a useful research compound. Its molecular formula is C13H10N2O4S and its molecular weight is 290.30 g/mol. The purity is usually 95%.
The exact mass of the compound NoName is 290.03612798 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Geometric Deep Learning
Many scientific fields, such as computational social sciences, communications, brain imaging, genetics, and computer graphics, study non-Euclidean data. Geometric deep learning extends the use of deep neural networks, widely successful in Euclidean data domains, to these geometric data, offering significant potential in processing large and complex datasets (Bronstein et al., 2016).
NONO Protein Research
NONO, a non-POU domain-containing octamer-binding protein, is crucial in nuclear gene regulation with growing medical significance. Research focused on overcoming challenges in NONO protein studies, such as sample aggregation, has enabled advancements in understanding its structure and role in biology (Knott et al., 2016).
Genetic Engineering Research Linkage
A case study in genetic engineering research illustrates the linkage between scientific research and technology development. This analysis showed that technology development in this field heavily relies on public sector research, especially journal articles, demonstrating the interdependence of scientific research and technological advances (Lo, 2009).
NONO in Molecular Biology
Research on NonO, a non-POU-domain-containing, octamer-binding protein, revealed its significant role in molecular biology. This protein is highly conserved and involved in various biological processes, highlighting the importance of NonO in molecular and cellular biology studies (Yang et al., 1993).
Morinda citrifolia (Noni) Research
Morinda citrifolia, commonly known as Noni, has been the subject of research due to its reported broad range of therapeutic effects. Studies have focused on its antibacterial, antiviral, antifungal, antitumor, and other medical properties, highlighting Noni's significance in both nutritional and medicinal research (Wang et al., 2002).
NONO Gene Editing
Advancements in gene editing technologies, such as CRISPR/Cas9, have enabled the generation of NONO knockout induced pluripotent stem cell lines. This facilitates the study of pathogenic mechanisms related to NONO mutations, contributing significantly to research in cardiomyopathy and neurocyte dysfunction (Yi et al., 2020).
Nonclinical Statistics in Research
Nonclinical statistical applications provide critical insights across various scientific studies, especially in the pharmaceutical industry. These applications cover discovery, drug safety, and manufacturing controls, underscoring the importance of statistical analysis in nonclinical studies (Altan & Kolassa, 2019).
Eigenschaften
IUPAC Name |
dinitromethylidene(diphenyl)-λ4-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c16-14(17)13(15(18)19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEYBQPYDBMYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=C([N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4885166.png)
![2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4885173.png)


![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE](/img/structure/B4885194.png)
![1-(3-Chlorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4885201.png)


![5-[3-(Trifluoromethyl)phenyl]furan-2-carbonitrile](/img/structure/B4885220.png)

![2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4885232.png)
![N-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B4885234.png)
![1-{1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4885248.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B4885253.png)
